Zinc dioctyl diphosphonate
Description
Zinc dioctyl diphosphonate is a coordination compound that features zinc bound to the anion of dioctyl diphosphonic acid. This compound is known for its applications in various fields, including lubrication, corrosion inhibition, and as an additive in industrial processes. Its unique chemical structure allows it to interact with different substrates, providing beneficial properties such as anti-wear and anti-corrosion.
Properties
CAS No. |
84030-27-3 |
|---|---|
Molecular Formula |
C16H32O12P4Zn-6 |
Molecular Weight |
605.7 g/mol |
IUPAC Name |
zinc;dioxido-oxo-(1-phosphonatooctyl)-λ5-phosphane |
InChI |
InChI=1S/2C8H20O6P2.Zn/c2*1-2-3-4-5-6-7-8(15(9,10)11)16(12,13)14;/h2*8H,2-7H2,1H3,(H2,9,10,11)(H2,12,13,14);/q;;+2/p-8 |
InChI Key |
WBECSJYNVPJPAT-UHFFFAOYSA-F |
Canonical SMILES |
CCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc dioctyl diphosphonate typically involves the reaction of dioctyl diphosphonic acid with a zinc salt, such as zinc oxide or zinc acetate. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as:
Q & A
Q. What are the established synthetic methodologies for zinc dioctyl diphosphonate, and how can reaction conditions be optimized for purity?
this compound is typically synthesized via hydrothermal or solvothermal methods, where zinc salts react with dioctyl diphosphonate ligands under controlled temperature and pH. For example, zinc nitrate and dioctyl diphosphonic acid can be heated at 120–160°C in aqueous or organic solvents to form crystalline hybrids . Purity optimization involves post-synthesis recrystallization, solvent washing, and characterization via elemental analysis. Adjusting pH (e.g., 5–7) during synthesis minimizes side reactions, as acidic conditions may hydrolyze phosphonate groups .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves the coordination geometry of zinc centers and ligand bonding modes .
- FT-IR spectroscopy : Identifies P–O and P=O vibrational bands (950–1250 cm⁻¹) to confirm phosphonate group integrity .
- Solid-state NMR (³¹P) : Probes local phosphorus environments and detects impurities .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways, critical for applications in high-temperature environments .
Q. What are the primary research applications of this compound in materials science?
Its hybrid organic-inorganic structure enables use in:
- Luminescent materials : Zinc-diphosphonate frameworks can host rare-earth ions (e.g., Eu³⁺) for tunable photoluminescence .
- Surface functionalization : Diphosphonates bind strongly to metal oxides, making them effective corrosion inhibitors or coating precursors .
- Medical imaging : Analogous technetium-99m-labeled diphosphonates (e.g., ⁹⁹ᵐTc-MDP) are used in bone scintigraphy, suggesting potential for zinc derivatives in diagnostic tracer design .
Advanced Research Questions
Q. How can molecular modeling guide the design of experiments studying this compound’s interaction with mineral surfaces?
Computational studies (e.g., density functional theory or force-field simulations) predict binding energies and preferred adsorption sites. For instance, modeling diphosphonates on barite (BaSO₄) revealed that [PO₃]²⁻ groups replace sulfate ions on the (100) and (011) crystal faces, with binding energy dependent on ligand distortion . Experimental validation involves:
- Adsorption isotherms : Quantify surface coverage under varying pH and ionic strength.
- Atomic force microscopy (AFM) : Visualize ligand arrangement on mineral surfaces .
Q. How should researchers resolve contradictions in reported binding affinities of diphosphonates across studies?
Discrepancies often arise from differences in:
- Experimental conditions : pH, temperature, and ion concentration drastically affect binding. Standardize buffers (e.g., pH 7.4 for physiological studies) .
- Surface heterogeneity : Mineral samples may vary in crystallinity or impurity content. Use synthetic, single-crystal substrates for reproducibility .
- Analytical methods : Compare data from complementary techniques (e.g., isothermal titration calorimetry vs. fluorescence quenching) .
Q. What strategies enhance the photophysical properties of zinc-diphosphonate hybrids for optoelectronic applications?
- Ligand functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) or extend conjugation in the organic moiety to redshift emission wavelengths .
- Doping with lanthanides : Incorporate Eu³⁺ or Tb³⁺ ions into the framework for sharp, line-like emission via energy transfer .
- Defect engineering : Create vacancies or interstitials during synthesis to modify bandgap and charge transport properties .
Q. How can in vitro models be designed to evaluate this compound’s bioactivity in bone-targeting studies?
- Osteoblast/osteoclast co-cultures : Measure alkaline phosphatase (ALP) activity and TRAP staining to assess bone formation/resorption modulation .
- Radiolabeling : Synthesize ⁶⁵Zn-labeled analogs to track biodistribution in animal models, using gamma spectroscopy for quantification .
- Competitive binding assays : Compare affinity for hydroxyapatite with clinical standards like zoledronate .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
